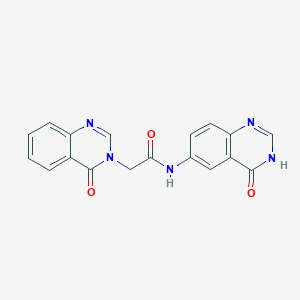
N-(4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the condensation of appropriate quinazolinone derivatives under controlled conditions. Common reagents used in the synthesis may include acetic anhydride, ammonium acetate, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the quinazolinone moieties to their corresponding amines.
Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the quinazolinone rings.
Common Reagents and Conditions
Common reagents used in these reactions may include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction could produce quinazolinone amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: The parent compound with a similar core structure.
4-oxoquinazolin-3(4H)-yl derivatives: Compounds with similar functional groups and biological activities.
Uniqueness
N-(4-oxo-3,4-dihydroquinazolin-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is unique due to its specific substitution pattern and the presence of two quinazolinone moieties, which may confer distinct biological properties compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C18H13N5O3 |
|---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-(4-oxo-3H-quinazolin-6-yl)acetamide |
InChI |
InChI=1S/C18H13N5O3/c24-16(8-23-10-21-14-4-2-1-3-12(14)18(23)26)22-11-5-6-15-13(7-11)17(25)20-9-19-15/h1-7,9-10H,8H2,(H,22,24)(H,19,20,25) |
InChI Key |
SHCIKGHUMSZLSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC4=C(C=C3)N=CNC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















